molecular formula C22H20N4O2S B12184242 1H-Indole-1-acetamide, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(phenylmethoxy)- CAS No. 1219566-15-0

1H-Indole-1-acetamide, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(phenylmethoxy)-

Cat. No.: B12184242
CAS No.: 1219566-15-0
M. Wt: 404.5 g/mol
InChI Key: QGPGGZJSSOOMKE-UHFFFAOYSA-N
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Description

1H-Indole-1-acetamide, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(phenylmethoxy)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1-acetamide, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(phenylmethoxy)- typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the acetamide group and the thiadiazole ring. Common reagents used in these reactions include indole, acetic anhydride, and thiadiazole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1-acetamide, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Indole-1-acetamide, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-1-acetamide derivatives: Compounds with similar structures but different substituents.

    Thiadiazole derivatives: Compounds containing the thiadiazole ring with various functional groups.

    Phenylmethoxy derivatives: Compounds with the phenylmethoxy group attached to different cores.

Uniqueness

1H-Indole-1-acetamide, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(phenylmethoxy)- is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

1219566-15-0

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C22H20N4O2S/c27-20(23-22-25-24-21(29-22)17-6-7-17)13-26-11-10-16-8-9-18(12-19(16)26)28-14-15-4-2-1-3-5-15/h1-5,8-12,17H,6-7,13-14H2,(H,23,25,27)

InChI Key

QGPGGZJSSOOMKE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CN3C=CC4=C3C=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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